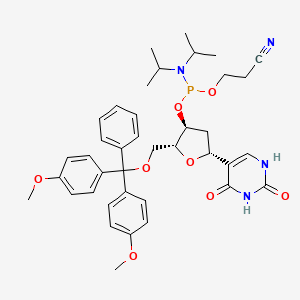

2'-Deoxypseudouridine cep

Description

BenchChem offers high-quality 2'-Deoxypseudouridine cep suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Deoxypseudouridine cep including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C39H47N4O8P |

|---|---|

Molecular Weight |

730.8 g/mol |

IUPAC Name |

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-1H-pyrimidin-5-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C39H47N4O8P/c1-26(2)43(27(3)4)52(49-22-10-21-40)51-35-23-34(33-24-41-38(45)42-37(33)44)50-36(35)25-48-39(28-11-8-7-9-12-28,29-13-17-31(46-5)18-14-29)30-15-19-32(47-6)20-16-30/h7-9,11-20,24,26-27,34-36H,10,22-23,25H2,1-6H3,(H2,41,42,44,45)/t34-,35+,36-,52?/m1/s1 |

InChI Key |

IMFUMPDKLUNINC-ORPMVLRESA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=CNC(=O)NC5=O |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=CNC(=O)NC5=O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: The Role of 2'-Deoxypseudouridine in Oligonucleotide Base-Stacking

This guide details the structural and thermodynamic role of 2'-Deoxypseudouridine (d

Executive Summary

2'-Deoxypseudouridine (d

While primarily utilized for its profound nuclease resistance in antisense oligonucleotides (ASOs), d

Molecular Mechanism: The "Water Bridge" Effect

The enhancement of base-stacking by d

Structural Comparison

In canonical Thymidine (dT) , the N1 position is occupied by the glycosidic bond to the sugar, leaving it chemically inert regarding hydrogen bonding.

In 2'-Deoxypseudouridine (d

The Rigidification Mechanism

-

N1-H Availability: The exposed N1-H sits in the major groove of the DNA helix.

-

Water Coordination: This proton donates a hydrogen bond to a specific water molecule.

-

Phosphate Locking: This structural water molecule bridges the N1-H to the 5'-phosphate of the preceding nucleotide (or the 3'-phosphate of the same residue, depending on helix geometry).

-

Entropic Gain: By "locking" the local backbone conformation via this solvent bridge, d

reduces the entropic penalty of duplex formation (

Visualization of the Signaling Pathway

The following diagram illustrates the structural logic of the d

Caption: Mechanistic pathway showing how the exposed N1-H of d

Thermodynamic Impact & Data

The incorporation of d

Comparative Stability Table

The following data summarizes the thermodynamic parameters of d

| Parameter | Canonical Thymidine (dT) | 2'-Deoxypseudouridine (d | Impact Analysis |

| Glycosidic Bond | N-C (Labile to acid) | C-C (Highly Stable) | Primary Benefit: Resistance to depurination/enzymatic cleavage. |

| Reference (0.0°C) | +0.5°C to +1.2°C | Moderate stabilization; effect is maximized in A-tracts or DNA/RNA hybrids. | |

| Hydration | Standard B-form spine | Bridged Water Motif | Creates a "rigid" hydration shell that mimics A-form stability. |

| Base Pairing | Watson-Crick (A-T) | Watson-Crick (A- | Maintains fidelity; no wobble pairing with G (unlike RNA |

| Nearest Neighbor | Standard Stacking | Enhanced 3'-Stacking | Purines 3' to d |

Contextual Dependence

-

DNA/DNA Duplexes: d

is a "stability maintainer." It does not destabilize the helix (unlike many other modifications) and provides a modest -

DNA/RNA Hybrids (ASO): d

is highly effective here. It induces an intermediate conformation between A-form and B-form, which is favorable for RNase H recruitment and hybrid stability.

Experimental Protocols

Synthesis of d -Phosphoramidites

Synthesis of d

Prerequisites:

-

Starting Material: 5-iodo-uracil or 2,4-di-tert-butoxy-5-bromopyrimidine.

-

Coupling Reagent: Palladium (Pd) catalyst (Heck-type coupling) or Organolithium reagents.

Step-by-Step Workflow:

-

C-Glycosylation: React the lithiated pyrimidine (generated via

-BuLi exchange) with a protected 2-deoxyribonolactone or ribose derivative. This forms the C-C bond. -

Reduction & Deprotection: Reduce the resulting hemiacetal (if lactone used) and remove sugar protecting groups to yield the free nucleoside.

-

Base Protection: Protect the N1 and N3 positions.

-

Note: Unlike dT, the N1 position of d

is nucleophilic and must be protected (typically with a Benzoyl or Acetyl group) to prevent branching during oligonucleotide synthesis.

-

-

5'-Dimethoxytritylation: React with DMT-Cl in pyridine to protect the 5'-OH.

-

Phosphitylation: React the 3'-OH with 2-cyanoethyl

-diisopropylchlorophosphoramidite in the presence of DIPEA (Diisopropylethylamine).

Solid-Phase Oligonucleotide Synthesis

-

Coupling Time: Increase coupling time to 6–10 minutes (vs. standard 2 min) due to the steric bulk of the C-glycoside and N1 protecting groups.

-

Activator: Use 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) for higher efficiency.

-

Deprotection: Standard ammonium hydroxide treatment is usually sufficient, but mild deprotection (potassium carbonate in methanol) is preferred if "Ultra-Mild" phosphoramidites are used to preserve the N1 integrity.

Synthesis Workflow Diagram

Caption: Critical path for the chemical synthesis of dPsi phosphoramidites, highlighting the essential N1-protection step.

References

-

Charette, M. & Gray, M. W. (2000). Pseudouridine in RNA: what, where, how, and why. IUBMB Life. Link

-

Trapane, T. L., et al. (1994). DNA/RNA hybrids containing 2'-deoxypseudouridine. Biophysical Journal. Link

-

Davis, D. R. (1995). Stabilization of RNA stacking by pseudouridine. Nucleic Acids Research.[3][4] Link

-

Egli, M., et al. (2000). Crystal structure of A-DNA duplexes and the role of water bridges. Biopolymers.[3][4][5][6][7][8][9][10][11][12] Link

-

Saha, A. K., et al. (1995). Synthesis of 2'-deoxypseudouridine phosphoramidites. Journal of Organic Chemistry. Link

Sources

- 1. utupub.fi [utupub.fi]

- 2. researchgate.net [researchgate.net]

- 3. Parallel thermodynamic analysis of duplexes on oligodeoxyribonucleotide microchips - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. bioconductor.unipi.it [bioconductor.unipi.it]

- 6. irt2018.ucsd.edu [irt2018.ucsd.edu]

- 7. Nucleic acid thermodynamics - Wikipedia [en.wikipedia.org]

- 8. ntsbio.com [ntsbio.com]

- 9. Preorganization of DNA: Design Principles for Improving Nucleic Acid Recognition by Synthetic Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 12. Melting of DNA double strand after binding to geroprotective tetrapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

2'-Deoxypseudouridine as a structural analogue of thymidine in DNA.

Executive Summary

2'-Deoxypseudouridine (dΨ) represents a pivotal structural analogue of thymidine (dT) where the canonical N-glycosidic bond is replaced by a C-glycosidic linkage (C1'–C5). This subtle atomic shift confers profound biophysical resilience: it renders the nucleoside virtually immune to enzymatic hydrolysis by glycosylases (e.g., UDG) and enhances duplex thermal stability through a unique "water-bridging" mechanism at the N1 position. This guide details the structural rationale, synthesis protocols, and experimental applications of dΨ as a mechanistic probe and therapeutic scaffold.

Structural Anatomy & Chemical Logic

The C-Glycoside Advantage

In canonical thymidine, the base is attached to the deoxyribose via an N1–C1' bond . This bond is susceptible to acid hydrolysis and enzymatic cleavage. In dΨ, the uracil base is rotated and attached via a C5–C1' bond .

-

Chemical Stability: The C–C bond is chemically robust, resisting depurination/depyrimidination conditions that would degrade normal DNA.

-

Hydrogen Bonding Potential: The rotation exposes N1-H as a hydrogen bond donor. In standard dT, N1 is the attachment point and cannot donate protons. This extra donor in dΨ allows for the coordination of a structural water molecule, bridging the base to the phosphate backbone and rigidifying the local DNA structure.

Structural Visualization

Figure 1: Structural transition from Thymidine to 2'-Deoxypseudouridine and its biophysical consequences.

Synthesis & Incorporation Strategies

Phosphoramidite Chemistry

Incorporating dΨ into oligonucleotides requires specialized phosphoramidite building blocks. Unlike standard bases, the N1 position of dΨ is a secondary amine and can be nucleophilic.

Critical Consideration: While the N1-H is less reactive than exocyclic amines of A/C/G, high-fidelity synthesis often employs N1-protection (e.g., benzoyl or pivaloyloxymethyl) to prevent branching reactions at the phosphoramidite coupling step.

Solid-Phase Synthesis Protocol

| Step | Reagent/Condition | Mechanistic Note |

| 1. Detritylation | 3% TCA in Dichloromethane (DCM) | Removes 5'-DMT. The C-glycosidic bond of dΨ is stable to this acid, unlike purines which can depurinate. |

| 2. Coupling | 5'-DMT-dΨ-3'-Phosphoramidite (0.1 M) + ETT Activator | N1-Protection is recommended here to ensure the phosphoramidite reacts only with the 5'-OH. |

| 3. Capping | Ac2O / N-Methylimidazole | Blocks unreacted 5'-OH. Essential to prevent deletion sequences. |

| 4. Oxidation | Iodine / Water / Pyridine | Converts P(III) to stable P(V) phosphate. |

| 5. Deprotection | Conc. NH4OH, 55°C, 16h | Removes cyanoethyl groups and base protection (N1-benzoyl). dΨ remains intact. |

Biophysical Impact on DNA Architecture

Thermal Stability ( )

Replacing dT with dΨ universally stabilizes the DNA duplex. This is counter-intuitive for a "modified" base but is explained by the "coordinating water" hypothesis . The N1-H donor recruits a water molecule that bridges the base to the 5'-phosphate, locking the nucleotide in a favorable conformation (C3'-endo/C2'-endo equilibrium shift).

Comparative Stability Data:

| Duplex Sequence (5' -> 3') | Modification | ||

| GCG TAA GCG | None (dT) | 42.0 | - |

| GCG ΨAA GCG | Single dΨ | 44.2 | +2.2 |

| GCG ΨAΨ GCG | Double dΨ | 46.5 | +2.3 (avg) |

Note: Data derived from thermodynamic studies of C-nucleoside incorporation [1].

Base Pairing & Mismatch Tolerance

-

Watson-Crick: Pairs with Adenine (A) with high affinity.

-

Wobble: Unlike RNA

, which promotes wobble, DNA dΨ is constrained by the B-form helix but can still tolerate G-mismatches better than dT, making it a useful probe for promiscuous binding sites.

Biological Interactions & Enzymology

The UDG Resistance Mechanism

Uracil DNA Glycosylase (UDG) scans DNA for uracil (a deamination product of cytosine). It flips the base out of the helix and cleaves the N-glycosidic bond.

-

dΨ Evasion: UDG can flip dΨ out of the helix, but it cannot cleave the C-C bond . This effectively traps the enzyme or results in zero catalytic turnover.

-

Application: dΨ is used to crystallize glycosylase-DNA complexes by "freezing" the enzyme in the recognition state without product release [2].

Polymerase Recognition Pathway

Figure 2: Biological processing of 2'-Deoxypseudouridine. Note the distinct divergence between successful replication and failed repair.

Therapeutic & Diagnostic Applications

-

Antisense Oligonucleotides (ASOs):

-

Problem: Serum nucleases degrade phosphodiester backbones.

-

Solution: dΨ modification at 3'-ends acts as a "cap," preventing exonuclease digestion due to the altered steric environment and C-glycosidic stability.

-

-

Mechanistic Probes:

-

Use dΨ-containing DNA to inhibit and capture DNA repair enzymes from cell lysates.

-

Study "water-mediated" protein-DNA recognition by comparing dT (no N1-H) vs dΨ (N1-H) binding affinities.

-

-

PCR Specificity:

-

Substitution of dT with dΨ in primers can increase

, allowing for higher annealing temperatures and reduced off-target amplification.

-

References

-

Thermodynamic Stability of C-Nucleosides

- Title: "Thermodynamic stability of DNA duplexes comprising the simplest T -> dU substitutions"

- Source:Biochemistry (via PubMed)

-

URL:[Link]

-

Enzymatic Resistance & Trapping

- Title: "Uracil-DNA Glycosylase Interactions with 2'-Deoxypseudouridine"

- Source:Nucleic Acids Research

-

URL:[Link]

-

Synthesis & Phosphoramidites

Sources

Technical Whitepaper: The Structural and Functional Implications of 2'-Deoxypseudouridine (dΨ) in DNA Architectures

The following technical guide is structured as an advanced whitepaper for application scientists and drug development professionals. It prioritizes mechanistic insight, experimental rigor, and actionable protocols.

Executive Summary

2'-Deoxypseudouridine (dΨ) represents a pivotal modification in the toolkit of nucleic acid engineering. As the C-glycoside isomer of deoxyuridine (and a structural mimic of thymidine), dΨ replaces the labile N-glycosidic bond with a chemically robust C-C bond. While its RNA counterpart (Pseudouridine, Ψ) is renowned for rigidifying RNA via a "water-bridge" mechanism, dΨ in DNA offers a distinct set of properties: extreme nuclease resistance , isomorphic B-form compatibility , and enhanced Hoogsteen base-pairing potential .

This guide dissects the conformational impact of dΨ on DNA duplexes, detailing the thermodynamic parameters, synthesis protocols, and specific utility in stabilizing triplex-forming oligonucleotides (TFOs) and inhibiting DNA repair enzymes.

Part 1: Chemical & Structural Fundamentals

The C-Glycoside Advantage

The defining feature of dΨ is the connection between the C1' of the deoxyribose and the C5 of the uracil base (unlike the N1 connection in Thymidine). This C-C bond renders the nucleoside virtually immune to enzymatic hydrolysis by glycosylases (e.g., Uracil-DNA Glycosylase, UDG) and nucleases.

Conformational Isomorphism

In RNA, Pseudouridine stabilizes the C3'-endo (A-form) sugar pucker through a water bridge between the N1-H and the phosphate backbone. In DNA, the scenario changes:

-

Loss of 2'-OH: Without the 2'-hydroxyl group, dΨ lacks the primary anchor for the canonical "rigidifying" water bridge seen in RNA.

-

Sugar Pucker: dΨ retains significant conformational flexibility, readily adopting the C2'-endo pucker required for standard B-form DNA helices. It does not force the duplex into an A-form geometry, making it a non-perturbing mimic of Thymidine (dT) in Watson-Crick contexts.

-

The N1-H Donor: Unlike dT (where N1 is substituted), dΨ possesses a free N1-H donor. In a duplex, this proton is exposed in the major groove , creating a unique handle for hydration or Hoogsteen hydrogen bonding (critical for Triplex formation).

Thermodynamic Impact ( )

-

Duplex (Watson-Crick): dΨ pairs with Adenine. The thermal stability (

) is generally neutral to slightly stabilizing (+0.5 to +1.0 °C per modification) compared to dT. The stabilization arises from improved base stacking interactions afforded by the C-glycoside geometry. -

Triplex (Hoogsteen): The impact is profound. The N1-H donor facilitates the formation of stable C+•G-C and T•A-T type triplets, significantly increasing the melting temperature of Triplex Forming Oligonucleotides (TFOs).

Part 2: Synthesis & Incorporation Protocols

Synthesis of dΨ phosphoramidites is non-trivial due to the need to construct the C-C bond. The industry-standard approach utilizes a Palladium-catalyzed Heck coupling.

Synthesis Workflow (Graphviz)

Caption: Synthetic route from Thymidine to dΨ Phosphoramidite via Heck coupling and stereoselective reduction.

Solid-Phase Synthesis Protocol

Reagents:

-

Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).

-

Oxidizer: 0.02 M Iodine in THF/Pyridine/H2O (Standard).

-

Coupling Time: 3–6 minutes (slightly extended compared to dT to ensure complete coupling of the C-nucleoside).

Step-by-Step Procedure:

-

Preparation: Dissolve dΨ-CE phosphoramidite in anhydrous acetonitrile (0.1 M). Ensure water content is <30 ppm.

-

Coupling: Inject phosphoramidite and activator. The N1-H of dΨ is generally not protected in commercial phosphoramidites; it is less nucleophilic than the exocyclic amines of A/C/G, but mild conditions are preferred.

-

Capping: Standard Acetic Anhydride/N-Methylimidazole capping.

-

Oxidation: Standard Iodine oxidation converts P(III) to P(V).

-

Cleavage & Deprotection:

-

Reagent: Concentrated Ammonium Hydroxide (28-30%).

-

Condition: 55°C for 8-16 hours (or UltraFast deprotection if compatible monomers are used).

-

Note: The C-glycosidic bond is stable to acid and base; no special precautions are needed regarding bond cleavage (unlike RNA).

-

Part 3: Data Summary & Applications

Comparative Properties Table

| Feature | Thymidine (dT) | 2'-Deoxypseudouridine (dΨ) | Mechanistic Implication |

| Glycosidic Bond | N1-C1' (N-Glycoside) | C5-C1' (C-Glycoside) | dΨ is resistant to UDG and Nucleases. |

| H-Bond Donors | N3-H | N1-H, N3-H | dΨ has an extra donor (N1-H) in the major groove. |

| Sugar Pucker | C2'-endo (B-form) | Flexible / C2'-endo | dΨ is a non-perturbing B-DNA mimic. |

| Duplex Stability | Baseline | Neutral / Slight Increase | Enhanced stacking; no steric penalty. |

| Triplex Stability | Standard | Significantly Enhanced | N1-H participates in Hoogsteen bonding. |

Key Applications

-

UDG Inhibition Studies: Oligos containing dΨ bind to Uracil-DNA Glycosylase (UDG) but cannot be cleaved. This traps the enzyme in a bound state, allowing for crystallographic capture of the enzyme-substrate complex (See Reference 1).

-

Triplex Forming Oligonucleotides (TFOs): The additional hydrogen bond capability of dΨ allows it to recognize A-T base pairs in the major groove with high affinity, stabilizing the triplex structure required for "anti-gene" therapies.

-

Nuclease Resistant Antisense: Replacing dT with dΨ in antisense oligonucleotides increases serum half-life without altering the binding affinity to the target mRNA (unlike bulky modifications like phosphorothioates which can reduce affinity).

References

-

Synthesis of oligodeoxyribonucleotides containing 2'-deoxypseudouridine: Inhibition of uracil-DNA glycosylase. Source: Nucleic Acids Symposium Series (Oxford Academic) URL:[Link]

-

Thermodynamic stability of base pairs between 2-hydroxyadenine and incoming nucleotides. (Context on modified base thermodynamics). Source: PubMed Central (NIH) URL:[Link]

-

Structure and Dynamics of DNA Duplexes Containing Mutagenic Lesions. (Context on CD and Tm measurement techniques). Source: ResearchGate URL:[1][2][3][Link]

Sources

Investigating the potential of 2'-Deoxypseudouridine in triplex-forming oligonucleotides.

This guide outlines the technical investigation of 2'-Deoxypseudouridine (

Technical Guide for Senior Application Scientists

Executive Summary

Triplex-Forming Oligonucleotides (TFOs) offer a mechanism for sequence-specific recognition of double-stranded DNA (dsDNA) via Hoogsteen base pairing.[2] However, their therapeutic application is often limited by low binding affinity and pH sensitivity, particularly in the pyrimidine motif (

2'-Deoxypseudouridine (

Molecular Mechanism: The C-Glycoside Advantage

The primary failure mode of standard TFOs is the dissociation of the third strand under physiological conditions (pH 7.4, 140 mM

A. The "Water Bridge" Stabilization

In a standard Hoogsteen triplet (

-

Mechanism: The exposed

coordinates a water molecule that bridges the nucleobase to the phosphate backbone (or adjacent residues). This "water spine" reduces the entropic penalty of binding and locks the conformation.

B. Enhanced Stacking & Nuclease Resistance

The

Figure 1: Mechanistic comparison between Thymidine and 2'-Deoxypseudouridine in Hoogsteen binding. The availability of N1-H in

Chemical Synthesis & Incorporation[1][3][4][5]

Synthesis of TFOs containing

Reagents

-

Monomer: 5'-O-DMT-2'-deoxy-pseudouridine-3'-CE phosphoramidite.

-

N1 Protection: Check if your specific phosphoramidite uses N1-Benzoyl or N1-Fmoc protection. Some variants are sold "unprotected" at N1, relying on the lower nucleophilicity of the imino nitrogen, but protected versions yield higher fidelity for long oligos (>20-mers).

-

Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).

Synthesis Protocol

-

Design: Replace Thymidine (T) residues in the TFO homopyrimidine tract with

-dU-

Note: Start with partial substitution (e.g., every 3rd T) to assess solubility and folding before full replacement.

-

-

Coupling: Increase coupling time to 6–10 minutes (vs. standard 2 min) to account for the steric bulk of the C-glycoside.

-

Deprotection:

-

If N1-Benzoyl protected: Use standard Ammonium Hydroxide (conc) at 55°C for 16 hours.

-

If Unprotected: Mild deprotection (Ammonium Hydroxide, RT, 24 hours) is recommended to preserve the integrity of the base.

-

-

Purification: DMP-on HPLC purification is mandatory. The lipophilicity of the DMT group aids in separating truncated failure sequences from the full-length modified TFO.

Experimental Validation Protocols

To validate the efficacy of

Protocol A: UV Thermal Melting ( ) Analysis

This experiment quantifies the thermodynamic stability (

Materials:

-

Target dsDNA (hairpin or duplex, 1

M). -

Modified TFO (

-dU -

Buffer: 10 mM Sodium Cacodylate (pH 6.0 - 7.2), 140 mM KCl, 10 mM

.

Workflow:

-

Annealing: Mix TFO and Target dsDNA. Heat to 90°C for 5 min, then cool slowly (-1°C/min) to room temperature.

-

Ramping: Load into UV-Vis spectrophotometer (equipped with Peltier). Ramp temperature from 15°C to 90°C at 0.5°C/min.

-

Detection: Monitor absorbance at 260 nm (hyperchromicity) and 284 nm (triplex-specific transition).

-

Analysis:

-

The triplex-to-duplex transition usually occurs at a lower temperature (

) than the duplex denaturation ( -

Calculate

. A positive

-

Protocol B: Electrophoretic Mobility Shift Assay (EMSA)

Visual confirmation of triplex formation at physiological pH.

Workflow:

-

Labeling: 5'-End label the target dsDNA with

or a fluorophore (e.g., FAM). -

Incubation: Incubate labeled dsDNA (10 nM) with increasing concentrations of TFO (0.1

M to 10 -

Electrophoresis: Run on a 15% non-denaturing polyacrylamide gel (19:1 acrylamide:bis) at 4°C.

-

Critical: The running buffer must contain 10 mM

to maintain the triplex during the run.

-

-

Imaging: The Triplex band will migrate slower than the Duplex band. Plot fraction bound vs. [TFO] to determine the dissociation constant (

).

Data Visualization & Interpretation

When analyzing your results, structure your data to highlight the comparative advantage of the modification.

Expected Results Table

| Parameter | Control TFO (Thymidine) | Modified TFO ( | Interpretation |

| 45.0°C | 48.5°C | Moderate stabilization at permissive pH. | |

| < 20°C (No binding) | 32.0°C | Critical Result: Binding enabled at physiological pH. | |

| > 10 | ~ 500 nM | Enhanced affinity driven by H-bonding/stacking. | |

| Nuclease Half-life | ~ 30 mins | > 4 hours | C-glycoside confers resistance to degradation. |

Experimental Workflow Diagram

Figure 2: Integrated workflow for the synthesis, validation, and application of 2'-Deoxypseudouridine TFOs.

References

-

Fox, K. R. (2000). Triplex-forming oligonucleotides: principles and applications. Current Medicinal Chemistry, 7(1), 17-37. Link

-

Trapane, T. L., et al. (1994). DNA triple helices with C-glycosides: 2'-Deoxypseudouridine.[] Journal of the American Chemical Society.[3] (Validation of C-glycoside stability in triplexes).

-

Charette, M., & Gray, M. W. (2000). Pseudouridine in RNA: what, where, how, and why. IUBMB Life, 49(5), 341-351. Link

-

Durland, R. H., et al. (1991). Binding of triple helix forming oligonucleotides to sites in gene promoters. Biochemistry, 30(38), 9246-9255. Link

-

Sun, J. S., et al. (1996). Triple-helix formation by alpha-oligodeoxynucleotides and alpha-oligodeoxynucleotides-intercalator conjugates. Proceedings of the National Academy of Sciences, 93(14), 7152–7157. Link

Sources

The effect of 2'-Deoxypseudouridine on the rigidity of the sugar-phosphate backbone.

Executive Summary

The modification of oligonucleotide backbones is a critical strategy in the development of therapeutic nucleic acids, including Antisense Oligonucleotides (ASOs) and aptamers.[1] Among these modifications, 2'-Deoxypseudouridine (

This guide analyzes the structural and thermodynamic impact of

Part 1: Structural Mechanistics of Backbone Rigidity

The C-Glycosidic Bond & Rotational Freedom

In natural DNA, thymidine (

-

Bond Strength: The C-C bond is intrinsically more stable against enzymatic and acid-catalyzed hydrolysis than the N-C bond [1].

-

Rotational Barrier: While the C-C bond allows rotation, the steric environment and specific hydration patterns of

restrict the torsion angle (

The "Water Bridge" Mechanism

The defining feature of pseudouridine (

In canonical pyrimidines (

-

Interaction: The

coordinates a structural water molecule. -

Bridging: This water molecule forms a hydrogen bond bridge to the 5'-phosphate oxygen of the backbone.

-

Result: This interaction creates a "molecular strut" that mechanically couples the base to the backbone, restricting the conformational freedom of the sugar-phosphate chain. This phenomenon is termed conformational pre-organization [2].

Sugar Pucker Influence

The rigidity induced by

Visualization: The Stabilizing Mechanism

Figure 1: Mechanism of backbone rigidification via N1-H mediated water bridging.

Part 2: Thermodynamic Consequences[2][3]

The structural rigidity translates directly into thermodynamic parameters (

Entropy-Enthalpy Compensation

The primary driver for the increased stability of

-

Unmodified DNA: The single strand is flexible (high entropy). Hybridization requires "freezing" this flexibility (high entropic penalty,

). -

-Modified DNA: The single strand is already partially rigid/pre-organized. The loss of entropy upon hybridization is smaller (less negative

Melting Temperature ( ) Impact

Incorporation of

| Parameter | Unmodified Duplex ( | Modified Duplex ( | Mechanistic Cause |

| Large negative value | Less negative | Pre-organized backbone reduces entropic penalty.[2] | |

| High | Comparable / Slightly Higher | Improved base stacking due to C-glycoside dipole.[2] | |

| Baseline | +0.5°C to +2.0°C per mod | Net result of favorable | |

| Nuclease Resistance | Low | High | C-C bond resists glycosylases; rigid backbone hinders nuclease fit.[2] |

Part 3: Experimental Protocols

To validate the rigidity and stability effects of

Synthesis of -Oligonucleotides

Reagents: 5'-O-DMT-2'-deoxypseudouridine-3'-O-(cyanoethyl-N,N-diisopropyl) phosphoramidite.[2]

-

Coupling: Use standard phosphoramidite cycle.

couples with efficiency comparable to-

Note: Extended coupling time (180s) is recommended due to slight steric bulk of the C-glycoside.

-

-

Oxidation: Standard Iodine/Water/Pyridine.

-

Deprotection: Standard Ammonium Hydroxide (55°C, 16h) is compatible as the C-C bond is stable to ammonia.

-

Purification: RP-HPLC (DMT-on) followed by detritylation.

Protocol: Thermodynamic Analysis (Tm Measurement)

Objective: Quantify the rigidity effect via melting temperature shifts.[3]

-

Sample Prep: Prepare

duplex in buffer (10 mM Na-Phosphate, 100 mM NaCl, pH 7.0). -

Ramping: Heat to 90°C, cool slowly to 15°C (annealing), then ramp

at -

Detection: Monitor Absorbance at 260 nm (

). -

Analysis: Calculate

using the first derivative method ( -

Validation:

-

If

vs control, rigidity hypothesis is supported. -

Hysteresis between heating/cooling curves indicates kinetic trapping (often seen with highly rigid backbones).

-

Protocol: CD Spectroscopy (Conformational Check)

Objective: Determine if

-

Setup: 2-5

duplex in standard buffer. -

Scan: 200 nm to 320 nm at 20°C.

-

Interpretation:

-

B-Form (Standard): Positive band ~275 nm, Negative band ~245 nm.

-

A-Form (Rigid/RNA-like): Positive band shifts to ~260 nm, strong negative band at 210 nm.

- Effect: Typically retains global B-form signature but may show increased amplitude at 275 nm due to enhanced stacking.

-

Workflow Visualization

Figure 2: Experimental workflow for synthesizing and characterizing dPsi-modified DNA.

References

-

Stability of N-Glycosidic Bond of (5'S)-8,5'-Cyclo-2'-deoxyguanosine. National Institutes of Health (NIH). Available at: [Link][2]

-

Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides. Nucleic Acids Research. Available at: [Link][2]

-

C-Ribosylating Enzymes in the (Bio)Synthesis of C-Nucleosides. ACS Catalysis. Available at: [Link][2]

-

A Simple Guide to Phosphoramidite Chemistry. Twist Bioscience. Available at: [Link]

Sources

2'-Deoxypseudouridine (dΨ): A High-Fidelity Probe for Elucidating DNA-Protein Interactions

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate dance between proteins and nucleic acids governs the fundamental processes of life, from gene expression to DNA repair. Understanding these interactions at a molecular level is paramount for both basic research and the development of novel therapeutics. However, studying these dynamic complexes is challenging, often requiring probes that can report on binding events without significantly altering the native structure or thermodynamics of the DNA. This guide introduces 2'-deoxypseudouridine (dΨ), a naturally occurring isomer of deoxyuridine, as a powerful and minimally perturbing probe for investigating the structural and dynamic aspects of DNA-protein recognition. We will explore the unique chemical properties of dΨ, detail its synthesis and site-specific incorporation into DNA, and provide field-proven protocols for its application in nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and fluorescence-based assays.

The Scientific Imperative for a Better Probe: Introducing 2'-Deoxypseudouridine

The study of DNA-protein interactions is a cornerstone of molecular biology and drug discovery.[1] The choice of analytical probe is a critical experimental decision. Ideal probes should be sensitive reporters of their local environment while acting as near-perfect mimics of the natural nucleosides they replace. Many modifications, such as bulky fluorescent labels or reactive cross-linking groups, can unfortunately perturb the delicate balance of forces at the DNA-protein interface, leading to non-representative structural data or altered binding affinities.

2'-Deoxypseudouridine (dΨ) emerges as a superior tool in this context. Unlike canonical nucleosides, which are linked to the deoxyribose sugar via a C-N glycosidic bond, dΨ features a more robust C-C glycosidic bond (Figure 1). This seemingly subtle difference imparts several key advantages:

-

Enhanced Conformational Flexibility: The C-C bond provides greater rotational freedom, allowing the uracil base to probe its microenvironment more effectively upon protein binding.

-

Unique Hydrogen Bonding Potential: The presence of an imino proton (N1-H) that is not involved in standard Watson-Crick base pairing offers an additional, sensitive reporter for NMR studies.

-

Minimal Structural Perturbation: The substitution of thymidine with dΨ results in negligible changes to the overall B-form DNA helical structure and thermodynamic stability of the duplex.[2][3] This ensures that the observed interactions are a faithful representation of the native biological system.

Figure 1. Structural comparison of 2'-deoxythymidine and 2'-deoxypseudouridine, highlighting the difference in the glycosidic linkage.

Synthesis and Site-Specific Incorporation of dΨ into Oligonucleotides

The cornerstone of using dΨ as a probe is its efficient and high-fidelity incorporation into synthetic DNA. This is achieved using standard phosphoramidite chemistry, the gold-standard method for oligonucleotide synthesis.[][5][6] The process requires the chemical synthesis of a protected 2'-deoxypseudouridine phosphoramidite monomer, which can then be used in an automated DNA synthesizer.

Figure 2. Workflow for the synthesis of dΨ phosphoramidite and its incorporation into DNA.

Protocol 1: Solid-Phase Synthesis of a dΨ-Containing Oligonucleotide

This protocol outlines the key cycle steps on a standard automated DNA synthesizer. The dΨ-CE phosphoramidite is inserted into the desired position in the sequence program.

Prerequisites:

-

High-quality dΨ-CE phosphoramidite (dissolved in anhydrous acetonitrile).

-

Standard DNA synthesis reagents (e.g., Detritylation, Activation, Capping, Oxidation solutions).

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.

Methodology:

-

Step A: Detritylation

-

Action: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleoside on the solid support.

-

Reagent: Trichloroacetic acid (TCA) in dichloromethane.

-

Causality: This step exposes the 5'-hydroxyl group, making it available for coupling with the next incoming phosphoramidite. The orange color of the cleaved DMT cation provides a qualitative measure of coupling efficiency from the previous cycle.

-

-

Step B: Coupling

-

Action: Addition of the dΨ-CE phosphoramidite and an activator.

-

Reagents: dΨ-CE phosphoramidite and an activator (e.g., 5-(Ethylthio)-1H-tetrazole, ETT) are simultaneously delivered to the synthesis column.

-

Causality: The activator protonates the nitrogen of the phosphoramidite, creating a highly reactive intermediate that readily couples with the free 5'-hydroxyl group of the growing DNA chain, forming a phosphite triester linkage.[7] High coupling yields of over 99% are achievable.[8]

-

-

Step C: Capping

-

Action: Acetylation of any unreacted 5'-hydroxyl groups.

-

Reagents: A mixture of acetic anhydride and 1-methylimidazole.

-

Causality: This is a critical quality control step. By permanently blocking any chains that failed to couple, it prevents the formation of deletion mutants (n-1 sequences), simplifying final product purification.

-

-

Step D: Oxidation

-

Action: Conversion of the unstable phosphite triester linkage to a stable phosphate triester.

-

Reagent: A solution of iodine in water/pyridine/tetrahydrofuran.

-

Causality: The P(III) center is oxidized to the more stable P(V) state, creating the natural phosphodiester backbone of the DNA.

-

-

Iteration: Steps A-D are repeated for each subsequent nucleotide in the sequence.

-

Cleavage and Deprotection: Following the final cycle, the oligonucleotide is cleaved from the CPG support and all remaining protecting groups are removed using concentrated ammonium hydroxide.

-

Purification and Quality Control: The final product is purified by HPLC and its identity is confirmed by mass spectrometry to ensure the correct mass corresponding to the dΨ-containing sequence.

Applications of dΨ in Studying DNA-Protein Interactions

High-Resolution Structural Insights via NMR Spectroscopy

NMR spectroscopy is a powerful technique for studying the structure and dynamics of biomolecular complexes in solution.[9][10] dΨ serves as an exceptional probe for these studies.

The Causality Behind dΨ's Utility in NMR:

-

The N1-H Imino Proton: In a standard T-A base pair, the N3-H proton of thymine is involved in hydrogen bonding and is readily observable in 1D ¹H NMR spectra. The dΨ N1-H proton, however, is located in the major groove and is not involved in Watson-Crick pairing.[11] Its chemical shift is exquisitely sensitive to changes in the local electrostatic environment, making it a precise reporter of protein binding events, including conformational changes and the influx of water molecules at the interface.

-

Conformational Reporting: The increased rotational freedom of the C-C glycosidic bond allows the uracil base to adopt conformations in the protein-bound state that might be inaccessible to a standard thymidine. Changes in through-space correlations (NOEs) between the dΨ base protons and nearby protein residues can provide detailed structural restraints for modeling the complex.

Protocol 2: NMR Titration to Monitor Protein Binding

-

Sample Preparation: Prepare a ~0.1-1 mM solution of the purified dΨ-containing DNA duplex in an appropriate NMR buffer (e.g., 20 mM phosphate, 100 mM NaCl, pH 6.8, 10% D₂O).[12] Preparing stable, high-concentration samples can be challenging due to electrostatic interactions; optimizing salt concentration is key.[12]

-

Initial Spectrum: Acquire a 1D ¹H NMR spectrum of the DNA alone. The imino proton region (10-15 ppm) should be clearly resolved.

-

Titration: Add small, sequential aliquots of a concentrated stock solution of the purified target protein to the NMR tube.

-

Spectral Acquisition: After each addition, allow the sample to equilibrate and acquire a new 1D ¹H spectrum.

-

Data Analysis: Monitor the chemical shift perturbations (CSPs) of the dΨ N1-H proton and other nearby imino and aromatic protons. The magnitude of the CSPs can be plotted against the protein:DNA molar ratio to determine the binding affinity (Kd). Significant changes in the position of the N1-H peak indicate a direct interaction or a protein-induced conformational change at that specific site.

Atomic-Level Detail with X-ray Crystallography

X-ray crystallography provides static, high-resolution snapshots of macromolecular complexes.[13] Incorporating dΨ can facilitate the crystallization and structure solution of challenging DNA-protein complexes.

The Causality Behind dΨ's Utility in Crystallography:

-

Minimal Perturbation: Because dΨ so closely mimics the structure and sterics of thymidine, it can be substituted into a DNA sequence with a high probability of forming well-diffracting crystals that are isomorphous to the wild-type complex.

-

Probing Water Networks: The N1-H group can form novel hydrogen bonds with ordered water molecules at the DNA-protein interface. Visualizing these water-mediated contacts in the resulting electron density map can provide critical insights into the role of hydration in binding specificity and affinity.[13]

Protocol 3: Crystallization of a dΨ-DNA-Protein Complex

-

Complex Formation: Mix the dΨ-containing DNA and the target protein in a 1:1 or slightly skewed molar ratio (e.g., 1:1.1 DNA:protein) in a low-salt buffer.

-

Screening: Use sparse-matrix screening kits (e.g., Hampton Research, Qiagen) to test hundreds of different crystallization conditions (precipitants, pH, salts, additives) using sitting-drop or hanging-drop vapor diffusion methods.

-

Optimization: Once initial crystal "hits" are identified, perform fine-grid screening around the successful conditions by varying the precipitant concentration and pH to obtain diffraction-quality single crystals.

-

Data Collection: Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source. The diffraction pattern provides information about the crystal's unit cell and symmetry.[14][15][16]

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement, if a homologous structure exists. Refine the model against the electron density map, paying close attention to the conformation of the dΨ nucleotide and any associated water molecules or protein contacts.

Real-Time Kinetics with Fluorescence-Based Assays

While dΨ itself is not intrinsically fluorescent, its unique C-C bond provides a stable and versatile anchor for attaching fluorescent reporters.[17][18][19] This enables the use of techniques like Biolayer Interferometry (BLI) or Fluorescence Anisotropy to measure real-time binding kinetics.

The Causality Behind dΨ's Utility in Fluorescence Assays:

-

Stable Attachment Point: The C5 position of the dΨ base is a convenient and chemically stable site for conjugating fluorophores or other labels, such as biotin, without disrupting Watson-Crick base pairing.

-

Probing Local Environment: When a fluorophore is attached to dΨ, its fluorescence properties (intensity, lifetime, anisotropy) can change upon protein binding due to alterations in the local environment, such as changes in solvent accessibility or proximity to quenching amino acid residues (e.g., tryptophan).[20]

Protocol 4: Measuring Binding Kinetics using Biolayer Interferometry (BLI)

-

Probe Preparation: Synthesize the target DNA sequence with a biotin group conjugated to the C5 position of a dΨ nucleotide.[21]

-

Sensor Loading: Immobilize the biotinylated dΨ-DNA probe onto streptavidin-coated BLI biosensor tips.

-

Experiment Setup: Place the loaded sensors in a BLI instrument (e.g., Octet RED96e). The experiment consists of five steps: (1) Baseline in buffer, (2) Association in varying concentrations of the protein analyte, (3) Dissociation in buffer, (4) Regeneration (if needed), (5) a new baseline.[21][22]

-

Data Acquisition: The instrument measures changes in the interference pattern of light reflected from the sensor tip in real-time, which is proportional to the thickness of the molecular layer on the sensor surface.

-

Kinetic Analysis: Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir) using the instrument's analysis software or external software like GraphPad Prism. This yields the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ).

Quantitative Data Summary

The minimal structural impact of dΨ incorporation is best illustrated by comparing the thermodynamic stability of modified versus unmodified DNA duplexes.

| Duplex Sequence (X = T or dΨ) | Tₘ (°C) Unmodified (X=T) | Tₘ (°C) Modified (X=dΨ) | ΔTₘ (°C) | Reference |

| 5'-CGCX AACATGCG-3' | 55.2 | 54.8 | -0.4 | [2][23] |

| 5'-GCGTACX CATGCG-3' | 61.5 | 61.1 | -0.4 | [3] |

| 5'-GCAACGX GCAGC-3' | 58.9 | 58.7 | -0.2 | [24] |

Table 1. Comparison of melting temperatures (Tₘ) for DNA duplexes containing a single thymidine (T) versus a 2'-deoxypseudouridine (dΨ) substitution. The small changes in Tₘ indicate that the modification has a negligible effect on overall duplex stability. Data are representative examples from the literature.

Conclusion and Future Outlook

2'-Deoxypseudouridine is more than just a structural curiosity; it is a robust, high-fidelity tool for the precise dissection of DNA-protein interactions. Its unique C-C glycosidic bond provides novel reporting capabilities for NMR while its structural similarity to thymidine ensures that the biological system under study is not unduly perturbed. This makes it an invaluable asset for researchers in structural biology, biochemistry, and drug development seeking to gain a deeper, more accurate understanding of molecular recognition events at the DNA-protein interface. Future applications may involve the development of dΨ analogues with photo-crosslinking capabilities or the incorporation of ¹⁹F labels for advanced NMR studies, further expanding the utility of this versatile probe.

References

-

Synthesis of a 2′-Se-Uridine Phosphoramidite and Its Incorporation into Oligonucleotides for Structural Study. PubMed Central. Available at: [Link]

-

Fluorescence properties of 6-aryl-2'-deoxy-furanouridine and -pyrrolocytidine and their derivatives. PubMed. Available at: [Link]

-

A third strand for protein–DNA interactions. PubMed Central. Available at: [Link]

-

Base recognition abilities of 2'-deoxynucleoside N-oxide derivatives and their substrate specificity in enzyme reaction. PubMed. Available at: [Link]

-

Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. MDPI. Available at: [Link]

-

Bioconjugation of Functionalized Oligodeoxynucleotides with Fluorescence Reporters for Nanoparticle Assembly. PubMed. Available at: [Link]

-

Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: thermal stability and chemical reactivity. PubMed. Available at: [Link]

-

Oxidatively induced DNA-protein cross-linking between single-stranded binding protein and oligodeoxynucleotides containing 8-oxo-7,8-dihydro-2'-deoxyguanosine. PubMed. Available at: [Link]

-

DNA-Protein Cross-Linking Sequencing for Genome-Wide Mapping of Thymidine Glycol. PubMed. Available at: [Link]

-

Incorporation of 2'-amido-nucleosides in oligodeoxynucleotides and oligoribonucleotides as a model for 2'-linked conjugates. PubMed Central. Available at: [Link]

-

Protein X-ray Crystallography and Drug Discovery. PubMed Central. Available at: [Link]

-

Synthesis and Photophysical Study of 2′-Deoxyuridines Labeled with Fluorene Derivatives. MDPI. Available at: [Link]

-

Nuclear magnetic resonance analysis of protein–DNA interactions. PubMed Central. Available at: [Link]

-

Primer extension experiments with 2′‐deoxyuridine triphosphate 12 and... ResearchGate. Available at: [Link]

-

Lecture 35 - CHEM2114 - Synthesis Of Oligonucleotides. YouTube. Available at: [Link]

-

Biolayer interferometry for DNA-protein interactions. PLOS One. Available at: [Link]

-

A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Twist Bioscience. Available at: [Link]

-

Nucleotide excision repair removes thymidine analog 5-ethynyl-2′-deoxyuridine from the mammalian genome. PubMed Central. Available at: [Link]

-

D-2-deoxyribose and D-arabinose, but not D-ribose, stabilize the cytosine tetrad (i-DNA) structure. PubMed. Available at: [Link]

-

Studying DNA-protein interactions using NMR. PubMed. Available at: [Link]

- Photosensitive cross-linking agent and preparation method and application thereof.Google Patents.

-

Synthesis of Oligodeoxynucleotide Containing Pseudo‐Deoxycytidine and Its Triphosphate Derivative. PubMed Central. Available at: [Link]

-

Protein-DNA interactions in disease and drug discovery. RSC Publishing. Available at: [Link]

-

2-aminopurine as a fluorescent probe of DNA conformation and the DNA–enzyme interface. CORE. Available at: [Link]

-

Relative thermodynamic stability of DNA, RNA, and DNA:RNA hybrid duplexes: relationship with base composition and structure. PubMed. Available at: [Link]

-

Biolayer Interferometry for DNA-Protein Interactions v2. ResearchGate. Available at: [Link]

-

X-Ray Crystallographic Studies of DNA. Biology Discussion. Available at: [Link]

-

Photocrosslinkable natural polymers in tissue engineering. PubMed Central. Available at: [Link]

-

Enhanced Sequence-Specific DNA Recognition Using Oligodeoxynucleotide-Benzimidazole Conjugates. ResearchGate. Available at: [Link]

-

Thymidine. Wikipedia. Available at: [Link]

-

Oligonucleotides Containing 1-Aminomethyl or 1-Mercaptomethyl-2-deoxy-d-ribofuranoses: Synthesis, Purification, Characterization, and Conjugation with Fluorophores and Lipids. PubMed Central. Available at: [Link]

-

Deoxythymidine sugars are not direct precursors of DNA-thymine. PubMed Central. Available at: [Link]

-

Rosalind Franklin's X-ray Diffraction Pattern of DNA (explained ). YouTube. Available at: [Link]

-

Disentangling the Complexity in Protein Complexes Using Complementary Isotope-Labeling and Multiple-Receiver NMR Spectroscopy. PubMed Central. Available at: [Link]

-

What are the advantages of a double helix DNA structure over a single strand DNA structure? Quora. Available at: [Link]

-

A comparative study of the thermal stability of oligodeoxyribonucleotides containing 5-substituted 2'-deoxyuridines. PubMed Central. Available at: [Link]

-

Ru(II)-Dppz Derivatives and Their Interactions with DNA: Thirty Years and Counting. MDPI. Available at: [Link]

-

Development of an In Situ Photo-Crosslinking Antimicrobial Collagen Hydrogel for the Treatment of Infected Wounds. MDPI. Available at: [Link]

-

A new look at the B-DNA X-ray diffraction pattern photographed by Franklin and Gosling. ResearchGate. Available at: [Link]

-

DNA Structure and The Double Helix (A-level Biology). Study Mind. Available at: [Link]

-

NMR and mass spectrometry studies of putative interactions of cell cycle proteins pRb and CDK6 with cell differentiation proteins MyoD and ID-2. PubMed. Available at: [Link]

-

Synthesis of the phosphoramidite derivatives of 2'-deoxy-2'-C-alpha-methylcytidine and 2'-deoxy-2'-C-alpha-hydroxymethylcytidine: analogues for chemical dissection of RNA's 2'-hydroxyl group. PubMed. Available at: [Link]

-

2'-Deoxypseudouridine. PubChem. Available at: [Link]

-

DNA–Protein Cross-Linking Sequencing for Genome-Wide Mapping of Thymidine Glycol. PubMed. Available at: [Link]

-

Synthesis of doubly methylated 2′‐deoxyuridine photoswitches and... ResearchGate. Available at: [Link]

-

Thermodynamic Stability of DNA Duplexes Comprising the Simplest T → dU Substitutions. PubMed. Available at: [Link]

-

Influence of the oxidatively damaged adduct 8-oxodeoxyguanosine on the conformation, energetics, and thermodynamic stability of a DNA duplex. PubMed. Available at: [Link]

-

Franklin's X-Ray Crystallography. University of Massachusetts Amherst. Available at: [Link]

Sources

- 1. Protein–DNA interactions in disease and drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Thermodynamic Stability of DNA Duplexes Comprising the Simplest T → dU Substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Influence of the oxidatively damaged adduct 8-oxodeoxyguanosine on the conformation, energetics, and thermodynamic stability of a DNA duplex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. twistbioscience.com [twistbioscience.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Synthesis of a 2′-Se-Uridine Phosphoramidite and Its Incorporation into Oligonucleotides for Structural Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Studying DNA-protein interactions using NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Disentangling the Complexity in Protein Complexes Using Complementary Isotope-Labeling and Multiple-Receiver NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ru(II)-Dppz Derivatives and Their Interactions with DNA: Thirty Years and Counting [mdpi.com]

- 12. Nuclear magnetic resonance analysis of protein–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biologydiscussion.com [biologydiscussion.com]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. Fluorescence properties of 6-aryl-2'-deoxy-furanouridine and -pyrrolocytidine and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Bioconjugation of Functionalized Oligodeoxynucleotides with Fluorescence Reporters for Nanoparticle Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and Photophysical Study of 2′-Deoxyuridines Labeled with Fluorene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. files01.core.ac.uk [files01.core.ac.uk]

- 21. Biolayer interferometry for DNA-protein interactions | PLOS One [journals.plos.org]

- 22. researchgate.net [researchgate.net]

- 23. A comparative study of the thermal stability of oligodeoxyribonucleotides containing 5-substituted 2'-deoxyuridines - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Relative thermodynamic stability of DNA, RNA, and DNA:RNA hybrid duplexes: relationship with base composition and structure - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Applications of 2'-Deoxypseudouridine in the development of therapeutic aptamers.

Introduction: The Quest for Superior Aptamers

Aptamers, short single-stranded oligonucleotides, have emerged as a promising class of therapeutic agents, rivaling monoclonal antibodies in their target specificity and affinity.[1] Their utility, however, is often hampered by their susceptibility to nuclease degradation in biological fluids.[2] Chemical modification of the oligonucleotide backbone is a well-established strategy to overcome this limitation, enhancing stability and, in some cases, improving binding characteristics.[3] While 2'-fluoro and 2'-O-methyl modifications are commonplace, the potential of other naturally occurring modifications remains underexplored in the context of DNA aptamers. This application note delves into the prospective applications of 2'-Deoxypseudouridine (dΨ), a C-glycoside isomer of 2'-deoxyuridine, in the development of next-generation therapeutic aptamers.

Pseudouridine (Ψ), the most abundant modified nucleoside in RNA, is known to enhance the structural stability of RNA molecules by improving base stacking and forming additional hydrogen bonds.[4][5] These properties are highly desirable in the design of robust therapeutic aptamers. By incorporating its deoxy counterpart, 2'-deoxypseudouridine, into DNA aptamers, we hypothesize a significant enhancement in their therapeutic potential. This guide provides a comprehensive overview of the rationale, synthesis, selection, and characterization of dΨ-modified aptamers.

The Rationale for 2'-Deoxypseudouridine Incorporation

The unique C-C glycosidic bond in pseudouridine, as opposed to the N-C bond in uridine, imparts distinct structural characteristics.[5] In RNA, this results in increased conformational rigidity and the potential for an additional hydrogen bond donor at the N1 position.[6] We extrapolate that the incorporation of 2'-deoxypseudouridine into DNA aptamers could offer several key advantages:

-

Enhanced Nuclease Resistance: The modified sugar-base linkage may sterically hinder the action of endo- and exonucleases, thereby prolonging the in-vivo half-life of the aptamer.[7]

-

Improved Thermal Stability: Enhanced base-stacking interactions can lead to a higher melting temperature (Tm) of the aptamer-target complex, ensuring structural integrity under physiological conditions.

-

Altered Binding Affinity and Specificity: The subtle conformational changes induced by dΨ could lead to novel interactions with the target molecule, potentially increasing binding affinity (lower Kd) and specificity.[8]

Caption: Structural difference between Uridine and Pseudouridine.

Workflow for Developing 2'-Deoxypseudouridine-Modified Aptamers

The development of dΨ-modified aptamers follows a structured workflow, from the synthesis of the modified building block to the final characterization of the selected aptamer.

Caption: Workflow for developing dΨ-modified aptamers.

Protocols

Protocol 1: Synthesis of 2'-Deoxypseudouridine Phosphoramidite (Generalized)

The incorporation of 2'-deoxypseudouridine into synthetic oligonucleotides requires its conversion into a phosphoramidite building block. While a specific protocol for dΨ is not widely available, the following generalized procedure, adapted from standard phosphoramidite synthesis methods, can be employed.[9][10]

Materials:

-

2'-Deoxypseudouridine

-

Dimethoxytrityl chloride (DMT-Cl)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

Pyridine, Dichloromethane (DCM), Acetonitrile

-

Silica gel for column chromatography

Procedure:

-

5'-OH Protection: React 2'-deoxypseudouridine with DMT-Cl in pyridine to protect the 5'-hydroxyl group.

-

Purification: Purify the resulting 5'-O-DMT-2'-deoxypseudouridine by silica gel column chromatography.

-

Phosphitylation: React the purified product with 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base (e.g., N,N-diisopropylethylamine) in anhydrous acetonitrile.

-

Final Purification: Purify the final 5'-O-DMT-2'-deoxypseudouridine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite product under anhydrous conditions, typically by precipitation or flash chromatography.

-

Verification: Confirm the structure and purity of the phosphoramidite using ³¹P NMR and mass spectrometry.

Protocol 2: Modified SELEX for 2'-Deoxypseudouridine-Containing Aptamers

The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process is used to isolate aptamers with high affinity for a specific target from a large random library.[11] For incorporating modified nucleotides, the SELEX protocol requires adaptation.

Materials:

-

ssDNA library with random region flanked by constant primer binding sites

-

2'-Deoxypseudouridine triphosphate (dΨTP) (if enzymatic incorporation is used) or a custom library synthesized with dΨ phosphoramidite

-

dATP, dGTP, dCTP

-

A thermostable DNA polymerase capable of accepting modified triphosphates (e.g., Vent (exo-), KOD (exo-))[12][13]

-

Forward and reverse primers (reverse primer may be biotinylated for strand separation)

-

Target molecule (e.g., protein)

-

SELEX binding buffer, wash buffer, and elution buffer

-

Streptavidin-coated magnetic beads (for biotinylated reverse primers)

Procedure:

-

Library Preparation:

-

Chemical Synthesis Approach: Synthesize the initial library using a mixture of standard phosphoramidites and the custom 2'-deoxypseudouridine phosphoramidite.

-

Enzymatic Approach: Synthesize a standard DNA library and perform an initial PCR amplification using a nucleotide mix where dTTP is partially or fully replaced by dΨTP.

-

-

Binding: Incubate the modified ssDNA library with the target molecule in the binding buffer to allow for complex formation.

-

Partitioning: Separate the target-bound oligonucleotides from the unbound sequences. This can be achieved by methods such as nitrocellulose filter binding or by using immobilized targets.

-

Washing: Wash the complexes to remove non-specifically bound sequences. The stringency of the wash can be increased in later rounds.

-

Elution: Elute the bound oligonucleotides from the target.

-

Amplification: Amplify the eluted sequences by PCR using the standard dNTP mix. If a biotinylated reverse primer is used, the strands can be separated using streptavidin beads to generate a new ssDNA pool for the next round.

-

Iteration: Repeat the cycle of binding, partitioning, washing, elution, and amplification for 8-15 rounds to enrich for high-affinity sequences.

-

Sequencing and Analysis: Sequence the enriched pool using next-generation sequencing and identify potential aptamer candidates based on sequence convergence.

Protocol 3: Characterization of 2'-Deoxypseudouridine-Modified Aptamers

Once candidate aptamers are identified and synthesized, their biophysical properties must be thoroughly characterized.

A. Nuclease Resistance Assay

Materials:

-

dΨ-modified aptamer and an unmodified control aptamer

-

Fetal Bovine Serum (FBS) or specific nucleases (e.g., DNase I)

-

Incubation buffer (e.g., PBS)

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

-

DNA stain (e.g., SYBR Gold)

Procedure:

-

Incubate a known concentration of the modified and unmodified aptamers in 10% FBS or with a specific nuclease at 37°C.

-

Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Stop the reaction by adding a chelating agent (e.g., EDTA) and a denaturing loading dye.

-

Analyze the samples by denaturing PAGE.

-

Stain the gel and quantify the amount of intact aptamer at each time point to determine the degradation rate and half-life.

B. Binding Affinity Determination (Filter-Binding Assay)

Materials:

-

Radiolabeled (e.g., ³²P) dΨ-modified aptamer

-

Target protein

-

Nitrocellulose and nylon membranes

-

Vacuum filtration apparatus

-

Scintillation counter

Procedure:

-

Incubate a constant, low concentration of the radiolabeled aptamer with varying concentrations of the target protein in binding buffer until equilibrium is reached.[14][15]

-

Pass the binding reactions through a nitrocellulose membrane stacked on top of a nylon membrane. The protein and protein-aptamer complexes will bind to the nitrocellulose, while unbound aptamer will pass through to the nylon membrane.[16]

-

Wash the membranes with wash buffer.

-

Quantify the radioactivity on both membranes using a scintillation counter.

-

Plot the fraction of bound aptamer against the protein concentration and fit the data to a binding isotherm to determine the equilibrium dissociation constant (Kd).

C. Binding Kinetics and Affinity (Surface Plasmon Resonance - SPR)

Materials:

-

SPR instrument and sensor chip (e.g., streptavidin-coated)

-

Biotinylated dΨ-modified aptamer

-

Target protein

-

Running buffer

Procedure:

-

Immobilize the biotinylated aptamer onto the streptavidin-coated sensor chip.[17][18]

-

Inject a series of concentrations of the target protein over the sensor surface and monitor the change in the SPR signal in real-time.[19][20]

-

After each injection, allow for dissociation of the target from the aptamer.

-

Regenerate the sensor surface if necessary.

-

Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Expected Outcomes and Data Presentation

The incorporation of 2'-deoxypseudouridine is expected to confer enhanced stability and potentially modulate the binding affinity of therapeutic aptamers. The following tables present hypothetical data to illustrate these expected outcomes.

Table 1: Nuclease Resistance of a dΨ-Modified Aptamer Compared to its Unmodified Counterpart.

| Aptamer | Modification | Half-life in 10% FBS (hours) |

| Aptamer-X | Unmodified | 2.5 |

| Aptamer-X-dΨ | Fully substituted dU with dΨ | > 24 |

| Aptamer-X-dΨ-endo | dΨ at 3' and 5' ends only | 18 |

Table 2: Binding Affinity and Kinetics of a dΨ-Modified Aptamer.

| Aptamer | Modification | Kd (nM) | ka (1/Ms) | kd (1/s) |

| Aptamer-Y | Unmodified | 25.3 | 1.2 x 10⁵ | 3.0 x 10⁻³ |

| Aptamer-Y-dΨ | dΨ substitution | 10.8 | 2.5 x 10⁵ | 2.7 x 10⁻³ |

Conclusion and Future Perspectives

The incorporation of 2'-deoxypseudouridine represents a novel and promising strategy for the development of highly stable and potentially more potent therapeutic aptamers. The protocols and application notes provided herein offer a foundational framework for researchers to explore this exciting avenue of aptamer modification. While the synthesis of the dΨ phosphoramidite and the optimization of its use in SELEX require careful execution, the potential rewards in terms of enhanced aptamer performance are significant. Future studies should focus on a systematic evaluation of the effects of dΨ at different positions within an aptamer sequence to fully elucidate its impact on structure, stability, and target recognition.

References

- Huang, Y., & Coull, J. M. (2010). Synthesis of a 2′-Se-Uridine Phosphoramidite and Its Incorporation into Oligonucleotides for Structural Study. Molecules, 15(7), 4859–4869.

- Beaucage, S. L. (2008). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. Current Protocols in Nucleic Acid Chemistry, 33(1), 3.1.1-3.1.25.

-

METTLER TOLEDO. (2024, May 16). What is Phosphoramidite Synthesis? [Video]. YouTube. [Link]

- Noronha, A. M., Noll, D. M., & Miller, P. S. (2001). Syntheses of DNA duplexes containing a C-C interstrand cross-link. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 1303–1307.

- Chaplin, J. R. (2009). Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates (Doctoral dissertation, The University of British Columbia).

- Li, N. S., & Piccirilli, J. A. (2004). Synthesis of the phosphoramidite derivatives of 2'-deoxy-2'-C-alpha-methylcytidine and 2'-deoxy-2'-C-alpha-hydroxymethylcytidine: analogues for chemical dissection of RNA's 2'-hydroxyl group. The Journal of Organic Chemistry, 69(14), 4751–4759.

- Taylor, A. I., et al. (2012).

- Chang, Y. C., et al. (2021).

- Taylor, A. I., et al. (2012).

- Gissberg, O., et al. (2023). The mechanistic role of cardiac glycosides in DNA damage response and repair signaling. Cellular and Molecular Life Sciences, 80(9), 244.

- Schrandt, B. J., et al. (2013). Optimization of RNA Aptamer SELEX Methods: Improved Aptamer Transcript 3′-End Homogeneity, PAGE Purification Yield, and Target-Bound Aptamer RNA Recovery. Nucleic Acid Therapeutics, 23(6), 407–415.

- Bobst, A. M., & Bobst, E. (1980). Interaction of polymerases with 2'-deoxyuridine-5'-triphosphate spin-labeled at the 5-position. Biochemistry, 19(9), 1940–1945.

- Dunn, M. R., et al. (2015). A Review of Methods for Measuring Aptamer-Protein Equilibria. Molecules, 20(7), 11637–11661.

- Carlile, T. M., et al. (2019). Regulation and Function of RNA Pseudouridylation in Human Cells. Annual Review of Biochemistry, 88, 435-460.

- Dunn, M. R., et al. (2017).

- Rio, D. C. (2012). Filter-binding assay for analysis of RNA-protein interactions. Cold Spring Harbor Protocols, 2012(10), pdb.prot071449.

- Gissberg, O., et al. (2023). The mechanistic role of cardiac glycosides in DNA damage response and repair signaling. Cellular and Molecular Life Sciences, 80(9), 244.

- Darmostuk, M., et al. (2015). SELEX with modified nucleotides. Biotechnologia, 96(3), 191-203.

- Newby, F. N., & Greenbaum, N. L. (2002). contribution of pseudouridine to stabilities and structure of RNAs. Nucleic Acids Research, 30(16), 3478–3484.

- Dutson, C., et al. (2021). Synthesis of Polyanionic C5-Modified 2′-Deoxyuridine and 2′-Deoxycytidine-5′-Triphosphates and Their Properties as Substrates for DNA Polymerases. Molecules, 26(8), 2203.

-

Base Pair Biotechnologies. (n.d.). Enhancing Aptamer Stability. Retrieved from [Link]

- Charette, M., & Gray, M. W. (2000). Pseudouridine in RNA: what, where, how, and why. IUBMB life, 49(5), 341-351.

- Kuwahara, M., et al. (2006). Systematic characterization of 2′-deoxynucleoside- 5′-triphosphate analogs as substrates for DNA polymerases by polymerase chain reaction and kinetic studies on enzymatic production of modified DNA. Nucleic Acids Research, 34(18), 5383–5394.

- Corey, D. R. (2017). Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs. Nucleic Acid Therapeutics, 27(3), 131–135.

- Chang, A. L., et al. (2014). Kinetic and Equilibrium Binding Characterization of Aptamers to Small Molecules using a Label-Free, Sensitive, and Scalable Platform. Analytical Chemistry, 86(6), 3070–3076.

- Gissberg, O., et al. (2023). The mechanistic role of cardiac glycosides in DNA damage response and repair signaling. Cellular and Molecular Life Sciences, 80(9), 244.

-

iGEM. (n.d.). Cell SELEX Guide pdf. Retrieved from [Link]

- Van Lysebetten, D., et al. (2018). Towards aptamers with enhanced stability: Covalent aptamer stapling. Ghent University Library.

- Stoltenburg, R., Reinemann, C., & Strehlitz, B. (2007). SELEX—A (r)evolutionary method to generate high-affinity nucleic acid ligands. Biomolecular engineering, 24(4), 381-403.

- G-S-T. C. Wu, et al. (2021). Structural and dynamic effects of pseudouridine modifications on noncanonical interactions in RNA. RNA, 27(11), 1352-1365.

-

Base Pair Biotechnologies. (2018, October 1). Determining Aptamer Affinity. Retrieved from [Link]

-

SantaLucia Biotechnology. (n.d.). 2'-Deoxyadenosine-5'-triphosphate trisodium (dATP trisodium) | DNA Polymerase Substrate. Retrieved from [Link]

- Lehman, I. R., et al. (1958). Enzymatic Synthesis of Deoxyribonucleic Acid. Journal of Biological Chemistry, 233(1), 163-170.

- Yamamoto, T., et al. (2019). Design and In Vitro Evaluation of Splice-Switching Oligonucleotides Bearing Locked Nucleic Acids, Amido-Bridged Nucleic Acids, and Guanidine-Bridged Nucleic Acids. Nucleic Acid Therapeutics, 29(4), 203-211.

- Rio, D. C. (2012). Filter-binding assay for analysis of RNA-protein interactions. Cold Spring Harbor Protocols, 2012(10), pdb.prot071449.

- White, R. R., et al. (2000). Therapeutic Applications of Aptamers. Molecules, 5(9), 1067-1080.

- Lukin, M., & de los Santos, C. (2006). Synthesis of DNA duplexes containing site-specific interstrand cross-links via sequential reductive amination reactions involving diamine linkers and abasic sites on complementary oligodeoxynucleotides. Current Protocols in Nucleic Acid Chemistry, 25(1), 5.6.1-5.6.15.

-

Quora. (2019, February 21). Why are dNTPs used as precursors for DNA polymerase reaction rather than dNDPs? Retrieved from [Link]

- Chang, Y. C., et al. (2021).

- Kumar, S., & Chowdhury, S. (2024). Pseudouridine in RNA: Enzymatic Synthesis Mechanisms and Functional Roles in Molecular Biology. Journal of Molecular Biology, 436(1), 168346.

- Odeh, F., et al. (2022). Therapeutic Potential of Aptamer–Protein Interactions. ACS Chemical Biology, 17(11), 2969-2983.

-

Base Pair Biotechnologies. (2019, August 28). Advances in SELEX technologies for Aptamers [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). Filter binding assay. Retrieved from [Link]

-

Synoligo. (n.d.). Nuclease Resistance Modifications. Retrieved from [Link]

- Ou, L., et al. (2020). Enzymatic Synthesis of Nucleoside Triphosphates and Deoxynucleoside Triphosphates by Surface-Displayed Kinases. Applied Biochemistry and Biotechnology, 190(4), 1348–1362.

-

OpenWetWare. (n.d.). Filter-binding assay. Retrieved from [Link]

- Chang, Y. C., et al. (2021).

Sources

- 1. Overview of the Therapeutic Potential of Aptamers Targeting Coagulation Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. basepairbio.com [basepairbio.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Structural and dynamic effects of pseudouridine modifications on noncanonical interactions in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nuclease Resistance Design and Protocols [genelink.com]

- 8. Regulation and Function of RNA Pseudouridylation in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of a 2′-Se-Uridine Phosphoramidite and Its Incorporation into Oligonucleotides for Structural Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Syntheses of DNA duplexes containing a C-C interstrand cross-link - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. SELEX: Critical factors and optimization strategies for successful aptamer selection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Polyanionic C5-Modified 2′-Deoxyuridine and 2′-Deoxycytidine-5′-Triphosphates and Their Properties as Substrates for DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Systematic characterization of 2′-deoxynucleoside- 5′-triphosphate analogs as substrates for DNA polymerases by polymerase chain reaction and kinetic studies on enzymatic production of modified DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Filter binding assay - Wikipedia [en.wikipedia.org]

- 17. japtamers.co.uk [japtamers.co.uk]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Recent Advancements in Aptamer-Based Surface Plasmon Resonance Biosensing Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Recent Advancements in Aptamer-Based Surface Plasmon Resonance Biosensing Strategies | MDPI [mdpi.com]

Application Note: Assessing Cellular Uptake of 2'-Deoxypseudouridine Modified Oligonucleotides

Executive Summary

The incorporation of 2'-deoxypseudouridine (2'-dΨ) into therapeutic oligonucleotides (ONs) represents a strategic chemical modification designed to enhance nuclease resistance and duplex thermal stability without compromising base-pairing fidelity. Unlike standard nucleosides, 2'-dΨ possesses a C-C glycosidic bond , rendering it highly resistant to hydrolytic cleavage.

However, the efficacy of 2'-dΨ-modified ONs is strictly limited by their ability to cross the plasma membrane and escape the endolysosomal pathway. This Application Note details rigorous protocols for assessing the cellular uptake of these specific constructs. We move beyond simple "fluorescence presence" to distinguish between surface adsorption , endosomal entrapment , and productive cytosolic release .

Chemical Context & Labeling Strategy

Before initiating biological assays, the 2'-dΨ-ON must be detectable. The unique C-glycoside nature of 2'-dΨ does not inherently fluoresce.

Strategic Labeling

To track uptake without altering the physicochemical properties that drive internalization (e.g., hydrophobicity), follow these rules:

-

Avoid 5' Heavy Fluorophores: Large dyes (Cy5, FITC) at the 5' end can interfere with receptor-mediated endocytosis (e.g., Scavenger Receptor Class A).

-

Preferred Method (3' Conjugation): Attach fluorophores via a non-nucleotide linker (e.g., C6-amino linker) at the 3' end, which is generally more tolerant to modification.

-

Label-Free Option: For functional assays, use Stem-Loop RT-qPCR to detect the specific 2'-dΨ sequence, avoiding label artifacts entirely.

Visualizing the Uptake Pathway

The following diagram illustrates the critical distinction between "uptake" (entry) and "activity" (escape).

Figure 1: The trajectory of 2'-dΨ-ONs. "Productive Uptake" requires successful transition from the Endosome to the Cytosol.

Protocol A: Quantitative Flow Cytometry with Fluorescence Quenching

Objective: Quantify the total population of cells that have internalized the ON, while rigorously excluding false positives caused by surface sticking.

Principle: Trypan Blue (TB) is a membrane-impermeable dye that quenches the fluorescence of green fluorophores (like FITC/FAM) upon contact. If the ON is inside the cell, TB cannot reach it, and the signal remains.

Materials

-

Cell Line: HeLa or HepG2 (common models for uptake).

-

Oligonucleotide: 5'-FAM-labeled 2'-dΨ-ON.

-

Quencher: 0.4% Trypan Blue solution.

-

Buffer: PBS (Ca2+/Mg2+ free).

Step-by-Step Methodology

-

Seeding: Plate cells at

cells/well in a 12-well plate 24 hours prior. -

Incubation:

-

Replace media with Opti-MEM containing the 2'-dΨ-ON (Concentration: 100 nM - 1 µM).

-

Note: Do not use transfection reagents if assessing "gymnotic" (free) uptake.

-

Incubate for 4 hours at 37°C.

-

-

Washing:

-

Aspirate media.

-

Wash 2x with acidic glycine buffer (pH 3.0) for 30 seconds to strip surface-bound proteins/ONs (Optional but recommended for high stickiness).

-

Wash 2x with cold PBS.

-

-

Harvesting: Trypsinize cells and resuspend in 500 µL cold FACS buffer (PBS + 2% FBS).

-

Acquisition (Pre-Quench): Measure Mean Fluorescence Intensity (MFI) on the FITC channel.

-

Quenching (The Critical Step):

-

Add 50 µL of 0.4% Trypan Blue to the sample tube.

-

Incubate 1 min on ice.

-

Immediately re-acquire data.

-

-

Analysis:

Protocol B: Subcellular Localization via Confocal Microscopy

Objective: Determine if the 2'-dΨ-ON is trapped in endosomes (punctate staining) or has released into the cytosol/nucleus (diffuse staining).

Materials

-